N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at the 1-position and a 2,6-dimethylphenyl carboxamide moiety at the 3-position. The 1,8-naphthyridine scaffold is structurally analogous to quinoline derivatives but offers distinct electronic and steric properties due to the positioning of its nitrogen atoms.
Synthetic routes for related 1,8-naphthyridine derivatives typically involve cyclocondensation reactions or functionalization of preformed naphthyridine cores. For instance, N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide analogs are synthesized via methodologies involving nucleophilic substitution or palladium-catalyzed coupling, as demonstrated in the preparation of structurally similar compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-6-4-7-12(2)15(11)20-17(22)14-10-13-8-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGPXOCVALHGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that include the formation of the naphthyridine core followed by functionalization at the carboxamide position. Recent studies highlight various synthetic routes that improve yield and purity while minimizing by-products.
Biological Activity
The biological activity of this compound has been evaluated through various assays demonstrating its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent studies:
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness was compared against standard anti-inflammatory drugs like diclofenac.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in animal models. Studies report a reduction in pain response comparable to established analgesics.
The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This dual action contributes to its efficacy in reducing both inflammation and pain.
Case Studies
Case Study 1: In Vivo Efficacy
A study conducted on rats with induced inflammation showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The results indicated a dose-dependent response with maximum efficacy at higher doses.
Case Study 2: Cellular Assays
In cellular assays using human fibroblast cells, treatment with this compound led to a marked decrease in the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential.
Scientific Research Applications
Biological Activities
The 1,8-naphthyridine derivatives have garnered significant attention due to their broad spectrum of biological activities. These include:
- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer activity through mechanisms such as apoptosis induction and inhibition of topoisomerases . The compound has been studied for its potential to treat different cancer types by targeting specific cellular pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Neurological Applications : There is emerging evidence that 1,8-naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease. They have been identified as potential inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .
Synthesis and Derivative Development
The synthesis of N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Recent advancements have introduced greener synthesis methods that reduce environmental impact while maintaining high yields .
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various 1,8-naphthyridine derivatives and their evaluation for anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer properties .
Case Study 2: Neurological Research
Research focused on the neuroprotective effects of naphthyridine derivatives revealed their potential as MAO inhibitors. In vitro studies showed that these compounds could significantly reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents .
References Table
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | 78% | |
| Basic (NaOH, Δ) | 2M NaOH, 8 hours | Same as above | 82% |
The steric effects of the 2,6-dimethylphenyl group slightly reduce reaction rates compared to less hindered analogs.
Nucleophilic Substitution at the Naphthyridine Core
The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at positions activated by the oxo group.
Example Reaction with Amines
Reacting the compound with benzylamines under microwave irradiation introduces substituents at the C6 position:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Microwave, 140°C, 2 hrs | 3-Chloro-4-fluorobenzylamine | C6-substituted naphthyridine carboxamide | 66% |
The reaction proceeds via a triflate intermediate (generated using Tf₂O), followed by displacement with amines .
Reduction of the Oxo Group
The 2-oxo group is reducible using agents like sodium borohydride or catalytic hydrogenation, yielding dihydro derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | 10% Pd/C, MeOH/EtOAc | 1-Methyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 85% |
Over-reduction to tetrahydro derivatives is observed under prolonged conditions .
Electrophilic Aromatic Substitution
The dimethylphenyl group directs electrophilic substitution to the para position relative to the methyl groups, though steric hindrance limits reactivity.
Nitration Example
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Fuming HNO₃ | 4-Nitro-2,6-dimethylphenyl-substituted derivative | 45% |
Lower yields compared to unsubstituted phenyl analogs highlight steric challenges .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of halogenated derivatives.
Suzuki Coupling Protocol
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, Δ | Aryl boronic acid | Biaryl-substituted naphthyridine | 60–70% |
Halogenation at C6 or C7 positions is typically required for this reactivity .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems. For example, reaction with hydrazine forms pyrazole-fused naphthyridines:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate, Δ | EtOH, 12 hours | Pyrazolo[3,4-c]-1,8-naphthyridine derivative | 58% |
Interaction with Organometallic Reagents
Grignard or organolithium reagents attack the carboxamide carbonyl, forming ketones or alcohols after workup.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr, THF, 0°C | Methylmagnesium bromide | Tertiary alcohol derivative | 65% |
Key Mechanistic Insights
-
Steric Effects : The 2,6-dimethylphenyl group slows reactions at proximal sites (e.g., C3 carboxamide).
-
Electronic Effects : The electron-withdrawing oxo group activates the naphthyridine ring for nucleophilic substitution .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Key Observations :
- Core Flexibility: The 1,8-naphthyridine core is versatile, accommodating diverse substituents that modulate bioactivity.
- Stability Enhancements : The hydrochloride hydrate form of the urea-substituted 1,8-naphthyridine demonstrates superior stability compared to amorphous forms, highlighting the importance of crystalline modifications for pharmaceutical development .
Pesticide Compounds with Shared Substituents
Table 2: Comparison with N-(2,6-dimethylphenyl) Pesticides
Key Observations :
- Role of Core Structure : While the target compound shares the N-(2,6-dimethylphenyl) group with pesticides like metalaxyl-M and benalaxyl, its 1,8-naphthyridine core distinguishes it from the alanine-derived fungicides. This structural divergence likely redirects its bioactivity toward eukaryotic targets (e.g., human enzymes or receptors) rather than plant pathogens .
Physicochemical Properties and Stability
- Solubility: The hydrochloride hydrate form of the urea derivative (Table 1) exhibits enhanced aqueous solubility compared to non-ionic 1,8-naphthyridines, a critical factor for drug bioavailability .
- Synthetic Challenges : The adamantyl-pentyl naphthyridine derivative (Table 1) was isolated with a 25% yield via TLC purification, suggesting that sterically bulky substituents may complicate synthesis—a consideration for scaling up the target compound .
Q & A
Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
Methodological Answer: The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves coupling reactions between naphthyridinecarbonyl halides and substituted amines. For example, analogues like 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (yield: 67%) were synthesized via nucleophilic substitution using DMF as a solvent and POCl₃ as a coupling agent . Controlled hydrolysis of 1,8-naphthyridinecarbonitriles (e.g., refluxing with KOH in EtOH/H₂O) is another viable route to form carboxamides . Optimization should focus on reaction time, temperature, and stoichiometric ratios to minimize side products.
Q. How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer: Characterization involves:
- ¹H NMR : Peaks at δ 9.19 ppm (aromatic protons) and δ 5.68 ppm (CH₂-Ph) confirm substitution patterns .
- IR Spectroscopy : Bands at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) verify functional groups .
- Mass Spectrometry : A molecular ion peak at m/z 423 (M⁺) aligns with the theoretical molecular weight .
- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N values validate purity .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
Methodological Answer:
- Inhibitory Assays : Use enzyme inhibition models (e.g., kinase or protease assays) with IC₅₀ determination. For related 1,8-naphthyridines, ultrasonic synthesis (e.g., 40 kHz, 60°C) improved reaction efficiency and bioactivity .
- Molecular Docking : Perform in silico studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Adjust substituents on the naphthyridine core to optimize steric and electronic interactions .
Q. How can contradictions in spectroscopic or biological data be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate NMR and IR results with X-ray crystallography (if single crystals are obtainable). For example, discrepancies in aromatic proton splitting (e.g., δ 7.24–7.46 ppm vs. δ 7.15–7.37 ppm) may arise from solvent effects or polymorphic forms .
- Dose-Response Curves : Replicate biological assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to distinguish true activity from experimental noise .
Q. What in silico strategies predict the physicochemical properties of this compound?
Methodological Answer:
- QSAR Modeling : Use tools like Schrödinger’s QikProp to calculate logP (lipophilicity), polar surface area, and solubility. For example, substituents like chloro or methyl groups increase logP, impacting membrane permeability .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with greener solvents (e.g., PEG-400) to reduce toxicity. For ultrasonic synthesis, ensure cavitation efficiency by maintaining consistent power density (e.g., 50 W/L) .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to improve yields. For example, CuI-mediated reactions achieved 76% yield in related carboxamide syntheses .
Q. How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Plasma Stability : Use human plasma at 37°C; precipitate proteins with acetonitrile and analyze supernatant for intact compound .
Data Analysis and Interpretation
Q. How to interpret conflicting bioactivity data across structural analogues?
Methodological Answer:
- SAR Analysis : Compare substituent effects. For instance, chloro groups at the phenyl ring (e.g., 5a3, IC₅₀ = 1.2 µM) enhance activity vs. cyclohexyl groups (5b1, IC₅₀ = 8.5 µM) due to improved target binding .
- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) between triplicate measurements .
Q. How to validate computational predictions with experimental results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
